FAM alkyne, 5-isomer

Übersicht

Beschreibung

Synthesis Analysis

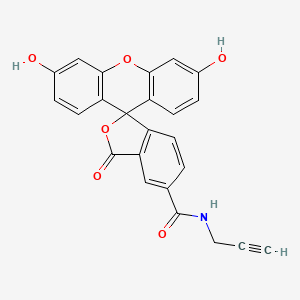

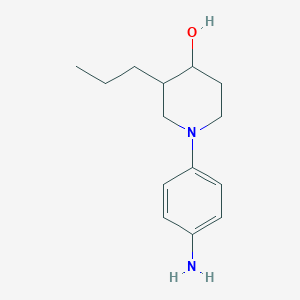

FAM alkyne, 5-isomer is an amino derivative of fluorescein. It contains a linker arm between the aliphatic amine group and the fluorophore . This structure makes it useful for labeling via enzymatic transamination, reactions with electrophilic reagents, and reductive amination .Molecular Structure Analysis

The molecular formula of this compound is C24H15O6N . It contains a total of 50 bonds, including 35 non-H bonds, 21 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, and 18 aromatic bonds .Chemical Reactions Analysis

This compound is used in copper-catalyzed click chemistry . It can react with molecules containing azide groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 413.38 . It has good solubility in aqueous buffers (pH > 8), alcohols, DMSO, and DMF . Its excitation maximum is at 492 nm, and its emission maximum is at 517 nm . The compound is a yellow solid .Wissenschaftliche Forschungsanwendungen

1. Adsorption Separation in Chemical Industries

FAM alkyne, specifically in the context of alkyne compounds, plays a crucial role in the adsorption separation process in the chemical industry. For instance, the removal of alkyne compounds from isoprene, a valuable monomer, is essential for obtaining polymer-grade olefins. Studies have demonstrated the efficacy of zeolites in the selective adsorption of alkynes from binary liquid-phase mixtures, highlighting the potential of FAM alkynes in industrial separation processes (Yang et al., 2022).

2. Catalysis and Material Science

FAM alkyne derivatives are instrumental in catalysis and material science. For example, research on formic acid modulated (fam) aluminium fumarate MOFs (Metal-Organic Frameworks) shows improved water vapor uptake rates, making them potential adsorbents for heat transmission applications. This signifies the versatility of FAM alkynes in modifying materials for specific industrial applications (Teo et al., 2018).

3. DNA Sequencing and Fluorescent Labeling

In the field of biotechnology, FAM alkyne plays a pivotal role in DNA sequencing and fluorescent labeling. The "Click Chemistry" approach using alkynyl FAM and azido-labeled DNA demonstrates the production of FAM-labeled single-stranded DNA. This innovation is crucial for DNA sequencing, providing high resolution and efficiency (Seo et al., 2003).

4. Optical and Imaging Applications

FAM alkynes are valuable in the development of optical materials and imaging techniques. For instance, tuning the pKa of carboxyfluorescein (FAM) with arginine-rich peptides for intracellular pH imaging showcases the potential of FAM alkynes in biomedical imaging. This research indicates the adaptability of FAM alkynes to diverse pH conditions, enhancing their applicability in biological imaging (Xia et al., 2019).

Wirkmechanismus

Target of Action

The primary target of FAM Alkyne, 5-Isomer is alkaline phosphatase (ALP), a crucial enzyme involved in various biological processes . The compound serves as a highly selective and sensitive fluorescent biosensor for alkaline phosphatase .

Mode of Action

this compound interacts with its target, alkaline phosphatase, through a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This process involves the reaction of the alkyne group present in the this compound with molecules containing azide groups .

Pharmacokinetics

It is known that the compound possesses significant aqueous solubility , which could potentially influence its bioavailability.

Result of Action

The result of the action of this compound is the generation of a strong fluorescence signal . This fluorescence can be easily detected, making this compound a useful tool for studying the activity and localization of alkaline phosphatase in biological systems .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to light and temperature . Therefore, it is recommended to store it under low temperature and dry conditions to maintain its optimal performance .

Safety and Hazards

Zukünftige Richtungen

FAM alkyne, 5-isomer is a building block for developing fluoresceinated bioconjugates by reacting with an azide group . It is a purified single isomer of carboxyfluorescein . This suggests potential future directions in the development of new bioconjugates for various applications.

Relevant Papers The paper by Kamzabek et al. discusses the use of this compound in the development of thermoresponsive fluorescence switches based on Au@pNIPAM nanoparticles .

Eigenschaften

IUPAC Name |

3',6'-dihydroxy-3-oxo-N-prop-2-ynylspiro[2-benzofuran-1,9'-xanthene]-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-17-16(10-13)23(29)31-24(17)18-7-4-14(26)11-20(18)30-21-12-15(27)5-8-19(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBAJBIGCBVWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1402432-77-2 | |

| Record name | 1402432-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1491277.png)

![(2-(2-Azidoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491281.png)

![(2-(4-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1491294.png)

![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491298.png)